

A Comprehensive Technical Guide to 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

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Compound of Interest

Compound Name: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

Cat. No.: B109501

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, experimental protocols, and relevant pathways associated with **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid** (CAS No: 73150-67-1). This compound, often referred to as ATGA (2-(2-Aminothiazol-4-yl)glyoxylic acid), is a key intermediate in the synthesis of various pharmaceutical compounds, notably cephalosporin antibiotics such as Cefdinir.[\[1\]](#)[\[2\]](#)

Core Chemical and Physical Properties

The fundamental properties of **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid** are summarized below. These data are essential for handling, characterization, and use in synthetic applications.

Property	Value	Reference
CAS Number	73150-67-1	[1] [3] [4] [5]
Molecular Formula	C ₅ H ₄ N ₂ O ₃ S	[1] [3] [4] [6]
Molecular Weight	172.16 g/mol	[1] [3] [4] [6]
IUPAC Name	2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid	[1] [3]
Synonyms	ATGA, 2-(2-Aminothiazol-4-Yl)glyoxylic acid, 2-Amino- α -oxo-4-thiazoleacetic acid	[2] [3]
Appearance	Solid	[6]
Melting Point	Not available	
Boiling Point	395.74 °C at 760 mmHg	[3] [4]
Density	1.711 g/cm ³	[3] [4]
Flash Point	193.1 °C	[3] [4]
Storage Temperature	2-8°C, Keep in dark place, sealed in dry	[5] [7]

Safety and Handling Information

Appropriate safety precautions are critical when handling this compound. The following table summarizes its GHS hazard classifications.

Hazard Type	GHS Classification	Reference
Pictogram	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[3][4]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[3][4]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/spay P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid** are crucial for research and development.

Synthesis Protocol: Hydrolysis of Ethyl Ester Precursor

A common method for preparing the title compound is through the hydrolysis of its ethyl ester, Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

Materials:

- Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate
- 1 N Sodium Hydroxide (NaOH) solution
- Ethanol

- Water
- Hydrochloric Acid (HCl) or Acetic Acid for pH adjustment

Procedure:

- Reaction Setup: Suspend the starting ethyl ester in a mixture of 1 N sodium hydroxide and ethanol in a suitable reaction vessel.
- Hydrolysis: Stir the mixture at ambient temperature for several hours (e.g., 5 hours) to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.^[9]
- Solvent Removal: After the reaction is complete, remove the ethanol from the solution under reduced pressure.
- Work-up: Dissolve the remaining residue in water.^[9]
- Acidification: Carefully adjust the pH of the aqueous solution to between 4 and 5 by adding an acid such as acetic acid.^[10] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
- Isolation: Isolate the precipitated solid product by filtration.
- Washing: Wash the filtered product with water and then with ethanol to remove residual impurities.^[10]
- Drying: Dry the final product under vacuum at a controlled temperature (e.g., 60 °C) to obtain **2-(2-aminothiazol-4-yl)-2-oxoacetic acid** as a solid.^[10]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for analyzing the purity of **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid**.

Instrumentation & Columns:

- HPLC system with UV detector (e.g., Waters 2695 with 2487 UV Detector)^[11]

- Reverse-Phase Column (e.g., Newcrom R1)[12]

Mobile Phase:

- A mixture of acetonitrile (MeCN) and water.[12]
- An acid modifier, such as phosphoric acid, is added to control the ionization state of the analyte.[12] For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[12]

Procedure:

- Sample Preparation: Prepare a standard solution of **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid** in a suitable solvent (e.g., a mixture of the mobile phase components).
- Injection: Inject a known volume of the sample solution onto the HPLC column.
- Elution: Elute the column with the prepared mobile phase under isocratic or gradient conditions.
- Detection: Monitor the column effluent using a UV detector at an appropriate wavelength.
- Quantification: The purity and concentration of the analyte can be determined by comparing the peak area of the sample to that of a reference standard. This method is scalable and can be adapted for preparative separation to isolate impurities.[12]

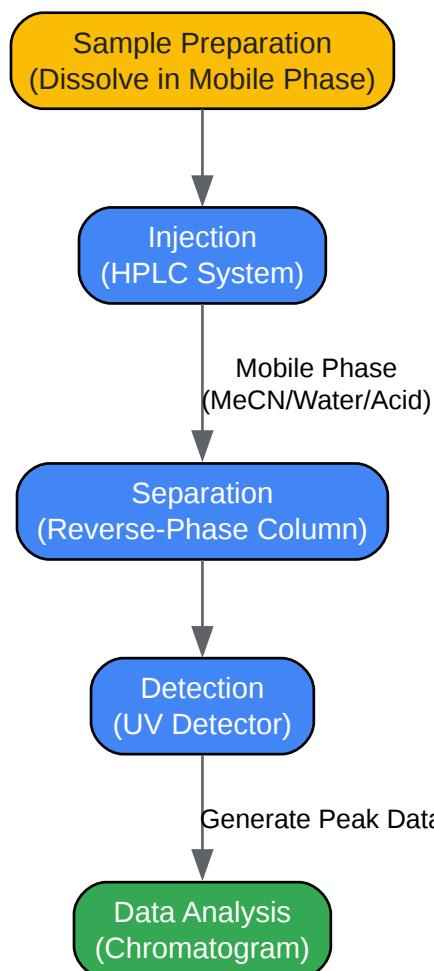
Diagrams and Workflows

Visual representations of the synthesis and analytical processes provide a clear understanding of the experimental steps.



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Caption: Synthesis pathway via hydrolysis of an ethyl ester precursor.

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Caption: General experimental workflow for HPLC analysis.

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